molecular formula C16H18O2S B1671251 ESI-05 CAS No. 5184-64-5

ESI-05

Cat. No.: B1671251
CAS No.: 5184-64-5
M. Wt: 274.4 g/mol
InChI Key: CGPHOZWFSFNOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl-2,4,6-trimethylphenylsulfone involves the sulfonation of 2,4,6-trimethylphenyl with 4-methylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: While specific industrial production methods for 4-Methylphenyl-2,4,6-trimethylphenylsulfone are not widely documented, the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl-2,4,6-trimethylphenylsulfone primarily undergoes substitution reactions due to the presence of the sulfone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Mechanism of Action

4-Methylphenyl-2,4,6-trimethylphenylsulfone exerts its effects by selectively inhibiting Epac 2. It binds to an allosteric site at the interface of the two cyclic adenosine monophosphate-binding domains, preventing the activation of Epac 2 by cyclic adenosine monophosphate. This inhibition disrupts the downstream signaling pathways mediated by Epac 2, such as the activation of Rap1 .

Comparison with Similar Compounds

Biological Activity

ESI-05 is a selective inhibitor of the exchange protein directly activated by cAMP (EPAC), specifically targeting EPAC2. This compound has garnered attention in research due to its significant implications in various biological processes, particularly in the context of neuroprotection and regeneration following spinal cord injury (SCI).

This compound inhibits cAMP binding to EPAC2, thereby blocking its guanine nucleotide exchange factor (GEF) activity. The half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 μM, indicating a potent interaction with the EPAC2 protein . This inhibition plays a crucial role in modulating downstream signaling pathways that are essential for cellular responses to cAMP.

Neuroprotection in Spinal Cord Injury

A notable study explored the effects of this compound on neuroprotection following SCI. The research involved administering this compound alongside neural progenitor cell (NPC) transplantation in a rat model of SCI. Key findings included:

  • Increased Scar Area : this compound treatment resulted in a significant increase in scar area, as evidenced by GFAP staining, which indicates reactive astrocytes .
  • Microglial Polarization : The presence of this compound led to the polarization of microglia into an inflammatory phenotype, which may hinder recovery processes .
  • NeuN+ Cell Gap : There was a marked increase in the gap between NeuN+ cells, suggesting impaired neuroprotection when this compound was administered with NPCs compared to NPCs alone .

These findings suggest that while NPC transplantation has regenerative potential, the inhibition of EPAC2 by this compound can adversely affect this process by promoting inflammation and reducing neuroprotective effects.

Learning and Memory

Another critical aspect of this compound's biological activity was investigated in the context of motor learning. Systemic injections of this compound were shown to produce learning deficits without altering basal synaptic transmission. This indicates that EPAC2 plays a significant role in synaptic plasticity related to learning processes .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study Key Findings Implications
NPC Transplantation and this compoundIncreased scar area and inflammatory microglial response; reduced neuroprotectionPotential adverse effects on recovery post-SCI
Motor Learning StudiesInduced learning deficits without affecting basal synaptic transmissionRole of EPAC2 in synaptic plasticity and memory

Properties

IUPAC Name

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHOZWFSFNOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297630
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5184-64-5
Record name NSC116966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ESI-05
Reactant of Route 2
Reactant of Route 2
ESI-05
Reactant of Route 3
Reactant of Route 3
ESI-05
Reactant of Route 4
Reactant of Route 4
ESI-05
Reactant of Route 5
Reactant of Route 5
ESI-05
Reactant of Route 6
Reactant of Route 6
ESI-05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.